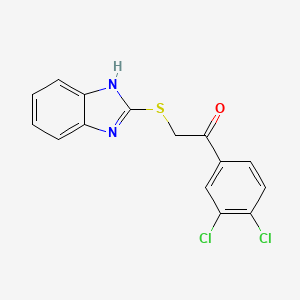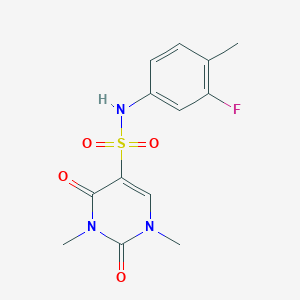![molecular formula C21H13N3O2 B6513055 (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 314035-47-7](/img/structure/B6513055.png)
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[f]chromene core, a 4-cyanophenyl group, and an imino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Benzo[f]chromene Core: : This step often involves cyclization reactions of appropriate precursors. For instance, starting from a 2-hydroxybenzaldehyde derivative, a cyclization reaction can be induced using acidic or basic conditions to form the benzo[f]chromene core .
-
Introduction of the 4-Cyanophenyl Group: : The 4-cyanophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzo[f]chromene intermediate with a 4-cyanophenyl halide under basic conditions .
-
Formation of the Imino Linkage: : The final step involves the formation of the imino group. This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions to form the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as flow chemistry, microwave-assisted synthesis, and mechanochemical methods can be employed to enhance yield and efficiency .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[f]chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The 4-cyanophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[f]chromene derivatives depending on the electrophile used.
科学研究应用
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several applications in scientific research:
作用机制
The mechanism of action of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
(4-Cyanophenyl)glycine Derivatives: These compounds share the 4-cyanophenyl group and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have similar heterocyclic structures and are used in various chemical and pharmaceutical applications.
Imidazole Multicarboxylate-Based MOFs: These metal-organic frameworks share structural features and are used in materials science.
Uniqueness
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of a benzo[f]chromene core, a 4-cyanophenyl group, and an imino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-12-13-5-8-15(9-6-13)24-21-18(20(23)25)11-17-16-4-2-1-3-14(16)7-10-19(17)26-21/h1-11H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQXAUPIPZUXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6512976.png)
![N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenoxyacetamide](/img/structure/B6512983.png)
![2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6512985.png)
![2-ethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6512993.png)
![1-[(furan-2-yl)methyl]-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6513000.png)
![N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6513017.png)
![N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6513023.png)


![3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6513060.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6513072.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513078.png)
![2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6513083.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6513084.png)
